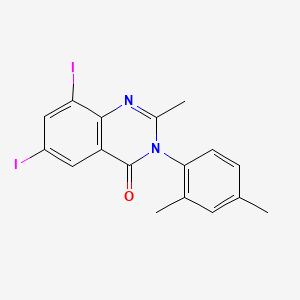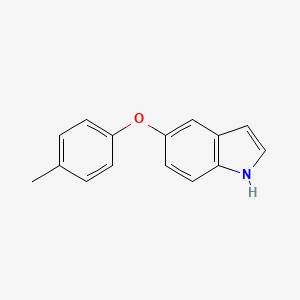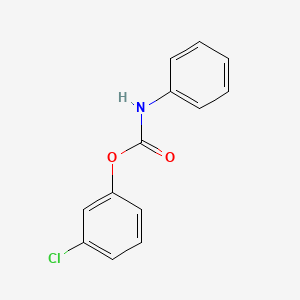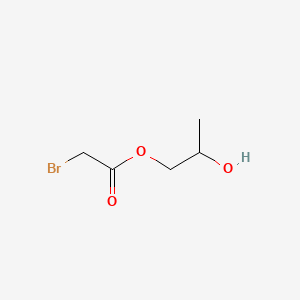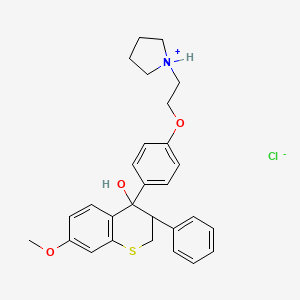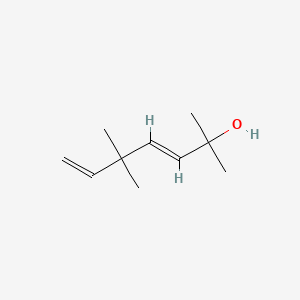
2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a difluorocyclohexyl group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol typically involves the reaction of 4,4-difluorocyclohexanone with piperidine, followed by reduction and subsequent functionalization to introduce the ethanol group. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperidine ring or the difluorocyclohexyl group.
Substitution: The hydrogen atoms on the piperidine ring or the difluorocyclohexyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while reduction can lead to various modified derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group and piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses, making the compound a valuable tool for studying molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide: This compound is a potent PARP1/2 inhibitor with significant anticancer activity.
2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide: Known for its selectivity and efficacy as a PARP-1 inhibitor.
Uniqueness
2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol stands out due to its specific structural features, which confer unique reactivity and potential applications. Its combination of a difluorocyclohexyl group with a piperidine ring and ethanol moiety provides a versatile scaffold for chemical modifications and biological studies.
Propiedades
Fórmula molecular |
C13H23F2NO |
|---|---|
Peso molecular |
247.32 g/mol |
Nombre IUPAC |
2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C13H23F2NO/c14-13(15)6-1-12(2-7-13)16-8-3-11(4-9-16)5-10-17/h11-12,17H,1-10H2 |
Clave InChI |
UVMJLCSNJWCXPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1N2CCC(CC2)CCO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


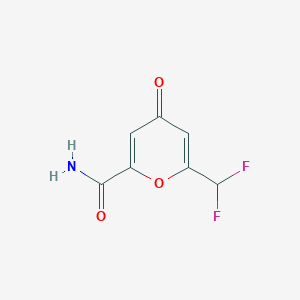
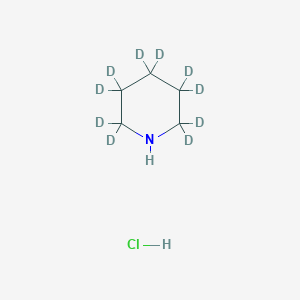
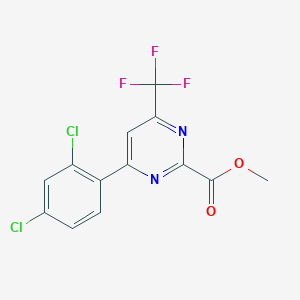
![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)

